molecular formula C14H18FN3O3S B3018997 1-(Cyclopropanesulfonyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine CAS No. 2415452-46-7

1-(Cyclopropanesulfonyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine

Cat. No.: B3018997
CAS No.: 2415452-46-7
M. Wt: 327.37
InChI Key: XBJSPGMOXCIRNP-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a cyclopropanesulfonyl group and a 3-fluoro-5-methylpyridine-2-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine typically involves multi-step organic reactions. One possible route could include:

    Formation of the cyclopropanesulfonyl chloride: This can be achieved by reacting cyclopropane with chlorosulfonic acid.

    Nucleophilic substitution: The cyclopropanesulfonyl chloride can then react with piperazine to form 1-(cyclopropanesulfonyl)piperazine.

    Acylation: The final step involves the acylation of 1-(cyclopropanesulfonyl)piperazine with 3-fluoro-5-methylpyridine-2-carbonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropanesulfonyl)piperazine: Lacks the pyridine carbonyl group.

    4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazine: Lacks the cyclopropanesulfonyl group.

    1-(Cyclopropanesulfonyl)-4-(pyridine-2-carbonyl)piperazine: Lacks the fluoro and methyl substituents on the pyridine ring.

Uniqueness

1-(Cyclopropanesulfonyl)-4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazine is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in the similar compounds listed above.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(3-fluoro-5-methylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3S/c1-10-8-12(15)13(16-9-10)14(19)17-4-6-18(7-5-17)22(20,21)11-2-3-11/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJSPGMOXCIRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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